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Compound of Interest

Compound Name: 2-Hydroxy-4,4-dimethylpentanoic acid

CAS No.: 65302-98-9

Cat. No.: B1344337 Get Quote

Executive Summary
2-Hydroxy-4,4-dimethylpentanoic acid (CAS: 114990-92-0 for S-isomer) is a chiral alpha-hydroxy acid characterized by a bulky,

lipophilic neopentyl side chain. Structurally analogous to Leucine (specifically the alpha-hydroxy analog of "gamma-methylleucine"), this

molecule serves as a critical pharmacophore in the design of protease inhibitors (e.g., Cathepsin C, Factor XIa). Its primary value lies in

the gem-dimethyl group at the

-position, which provides exceptional metabolic stability by blocking

-oxidation and enhancing hydrophobic interactions within enzyme active sites.

Chemical Identity & Physicochemical Properties[1][2][3]
This molecule is distinct from standard aliphatic AHAs due to the steric bulk of the tert-butyl group.

Nomenclature & Identification
Property Detail

IUPAC Name 2-Hydroxy-4,4-dimethylpentanoic acid

Common Synonyms -Hydroxyneopentylglycine; 2-Hydroxy-4,4-dimethylvaleric acid

CAS Number 114990-92-0 (S-isomer); 65302-98-9 (Racemic)

Molecular Formula

Molecular Weight 146.18 g/mol

SMILES CC(C)(C)CC(=O)O

Physicochemical Profile
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Parameter Value / Characteristic Relevance

Physical State White Crystalline Solid
Stable for solid-phase peptide synthesis

handling.

Predicted pKa 3.82 ± 0.10

Typical of

-hydroxy acids; stronger acid than

unsubstituted aliphatic acids due to

-OH inductive effect.

LogP (Predicted) ~1.3

Moderate lipophilicity ensures good

membrane permeability while maintaining

solubility in organic synthesis solvents (DCM,

THF).

Chirality (S) and (R) Enantiomers
The (S)-enantiomer is the most common

bioisostere for L-amino acids.

Solubility High: Methanol, DCM, DMSOLow: Water
The neopentyl tail significantly reduces water

solubility compared to linear analogs.

Synthetic Methodologies
The synthesis of 2-hydroxy-4,4-dimethylpentanoic acid generally follows two primary routes: the Diazotization of Amino Acids

(biomimetic/lab scale) and the Cyanohydrin Route (industrial scale).

Method A: Diazotization of 4-Methylleucine (Lab Scale)
This method retains the stereochemistry of the starting amino acid (with retention of configuration via double inversion or inversion

depending on conditions, typically net retention in mild aqueous acid).

Precursor: 2-Amino-4,4-dimethylpentanoic acid (L-4-Methylleucine / Neopentylglycine).

Reagents: Sodium Nitrite (

), Sulfuric Acid (

).[1]

Mechanism: Formation of a diazonium salt followed by nucleophilic attack by water.

Protocol:

Dissolution: Dissolve 1.0 eq of (S)-2-amino-4,4-dimethylpentanoic acid in 1M

at 0°C.

Diazotization: Dropwise addition of

(6.0 eq) in water, maintaining temperature <5°C to prevent elimination side reactions.

Hydrolysis: Stir for 3–12 hours, allowing the diazonium species to be displaced by water.

Extraction: Extract with Ethyl Acetate (3x). Wash organic phase with brine.[2][3]
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Purification: Recrystallize from Hexane/Ether to yield the pure hydroxy acid.

Method B: Cyanohydrin Synthesis (Industrial)
Used for generating racemic material, which is subsequently resolved using chiral amines or enzymatic lipases.

Precursor: 3,3-Dimethylbutanal (Neopentanal).

Step 1: Reaction with

or TMSCN to form the cyanohydrin.

Step 2: Acid hydrolysis (

) converts the nitrile to the carboxylic acid.

Synthesis Workflow Diagram
The following diagram illustrates the Diazotization pathway, favored for generating high-purity chiral building blocks.

Reaction Conditions
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Stereochemical Retention
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Figure 1: Synthesis of 2-hydroxy-4,4-dimethylpentanoic acid via diazotization of the corresponding amino acid.

Applications in Drug Discovery[9]
This molecule is not merely a passive linker; it is an active Pharmacophore Modulator.

Protease Inhibitor Design (S1/S1' Pocket Filling)
Many proteases (e.g., Cathepsin C, Factor XIa, Renin) possess hydrophobic S1 or S1' pockets designed to accommodate Leucine or

Phenylalanine side chains.

The Neopentyl Advantage: The tert-butyl group of 2-hydroxy-4,4-dimethylpentanoic acid is spherically bulky. It fills these

hydrophobic pockets more completely than the planar isobutyl group of Leucine, increasing Van der Waals contact surface area and

binding affinity (

).

Bioisosterism: Replacing an amino acid with its

-hydroxy analog (depsipeptide bond) alters hydrogen bonding capability (donor to acceptor change), often improving permeability and
resistance to proteolytic cleavage.
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Metabolic Stability
Standard aliphatic chains are susceptible to metabolic degradation via cytochrome P450 oxidation at benzylic or allylic positions.

Mechanism: The quaternary carbon at the

-position (C4) of this molecule has no abstractable protons. This blocks metabolic hydroxylation and prevents

-oxidation, significantly extending the in vivo half-life (

) of drugs incorporating this moiety.

Analytical Characterization
To validate the identity of synthesized batches, the following spectral signatures are diagnostic:

1H NMR (CDCl3, 400 MHz):

0.95 (s, 9H): Characteristic intense singlet of the tert-butyl group.

1.50–1.70 (m, 2H): Methylene protons (

) connecting the chiral center to the neopentyl tail.

4.20–4.30 (dd, 1H): The

-proton adjacent to the hydroxyl group.

Mass Spectrometry (ESI-):

[M-H]-: 145.1 m/z.

Fragmentation often shows loss of the carboxyl group (

) and the stable tert-butyl cation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic

procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness

of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D.

Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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